molecular formula C16H17N B3232070 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline CAS No. 133390-36-0

6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3232070
CAS No.: 133390-36-0
M. Wt: 223.31 g/mol
InChI Key: PORBYICOSCAUDD-UHFFFAOYSA-N
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Description

6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the class of tetrahydroisoquinolines, which are derivatives of isoquinoline. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions often include heating the mixture to facilitate the cyclization process.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: KMnO4, CrO3, acidic or basic conditions.

    Reduction: H2, Pd/C, room temperature or elevated temperatures.

    Substitution: Br2, HNO3, various solvents like acetic acid or sulfuric acid.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with various molecular targets and pathways. It has been shown to modulate neurotransmitter systems, particularly dopaminergic pathways, which are crucial in the context of neurodegenerative diseases. The compound can inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters like dopamine .

Comparison with Similar Compounds

Uniqueness: 6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and therapeutic potential. Its ability to modulate dopaminergic pathways sets it apart from other tetrahydroisoquinoline derivatives .

Properties

IUPAC Name

6-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c1-12-7-8-14-10-17-11-16(15(14)9-12)13-5-3-2-4-6-13/h2-9,16-17H,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PORBYICOSCAUDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(CNCC2C3=CC=CC=C3)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
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Reactant of Route 3
6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
6-Methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline

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